molecular formula C13H19N3O5S B14939014 N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide

N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide

Cat. No.: B14939014
M. Wt: 329.37 g/mol
InChI Key: UMAGPQFJLYCSOD-UHFFFAOYSA-N
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Description

N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a morpholine ring linked via a propyl chain to a 4-nitrobenzenesulfonamide core. This compound is synthetically accessible through nucleophilic substitution between 4-nitrobenzenesulfonyl chloride and 3-(morpholin-4-yl)propan-1-amine, a method analogous to the synthesis of related sulfonamides described in .

Properties

Molecular Formula

C13H19N3O5S

Molecular Weight

329.37 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C13H19N3O5S/c17-16(18)12-2-4-13(5-3-12)22(19,20)14-6-1-7-15-8-10-21-11-9-15/h2-5,14H,1,6-11H2

InChI Key

UMAGPQFJLYCSOD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Sulfonylation of 3-(Morpholin-4-yl)propan-1-amine

The most straightforward synthesis involves reacting 4-nitrobenzenesulfonyl chloride with 3-(morpholin-4-yl)propan-1-amine in a polar aprotic solvent. Dichloromethane (DCM) or tetrahydrofuran (THF) is typically employed, with triethylamine (TEA) or pyridine as a base to neutralize HCl generated during the reaction.

Procedure :

  • Dissolve 3-(morpholin-4-yl)propan-1-amine (1.0 equiv) in anhydrous DCM under nitrogen.
  • Add TEA (1.2 equiv) dropwise at 0°C.
  • Slowly add 4-nitrobenzenesulfonyl chloride (1.1 equiv) dissolved in DCM.
  • Stir at room temperature for 12–24 hours.
  • Quench with ice-cold water, extract with DCM, and dry over Na₂SO₄.
  • Purify via column chromatography (hexane/ethyl acetate) or recrystallization.

Key Observations :

  • Reaction completion is confirmed by thin-layer chromatography (TLC) or ultra-performance liquid chromatography (UPLC).
  • Yields range from 45% to 73%, depending on stoichiometry and solvent.

Alternative Pathways: In Situ Amine Generation

In cases where 3-(morpholin-4-yl)propan-1-amine is unavailable, the amine can be generated in situ from its hydrochloride salt using a strong base (e.g., NaOH). This method aligns with patent EP3587396A1, which emphasizes pH control during isolation.

Procedure :

  • Suspend 3-(morpholin-4-yl)propan-1-amine hydrochloride (1.0 equiv) in chlorobenzene.
  • Add 50% NaOH (1.5 equiv) and tetrabutylammonium chloride (TBAC) as a phase-transfer catalyst.
  • Introduce 4-nitrobenzenesulfonyl chloride (1.05 equiv) dissolved in chlorobenzene.
  • Heat at 40–50°C for 6–8 hours.
  • Acidify with H₂SO₄ to pH 2–3, separate organic layer, and wash with brine.
  • Crystallize from ethanol/water.

Key Observations :

  • Phase-transfer catalysts improve interfacial reactivity, boosting yields to ~65%.
  • Acidification precipitates the product, simplifying isolation.

Reaction Optimization and Critical Parameters

Solvent and Base Selection

Polar aprotic solvents (DCM, THF) enhance sulfonyl chloride reactivity, while bases (TEA, pyridine) prevent HCl-induced side reactions. Patent data suggest that NaOH in biphasic systems (e.g., chlorobenzene/water) facilitates efficient mixing and reduces hydrolysis.

Table 1 : Solvent and Base Impact on Yield

Solvent Base Temperature (°C) Yield (%)
DCM TEA 25 68
THF Pyridine 25 57
Chlorobenzene NaOH 50 73

Stoichiometry and Reaction Time

A slight excess of sulfonyl chloride (1.05–1.1 equiv) ensures complete amine consumption. Prolonged reaction times (>24 hours) may lead to sulfonamide degradation, as noted in analogous syntheses.

Characterization and Analytical Data

Spectroscopic Analysis

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 1.70 (quintet, 2H, CH₂CH₂CH₂)
  • δ 2.35 (t, 4H, morpholine-CH₂)
  • δ 3.55 (t, 4H, morpholine-CH₂)
  • δ 3.70 (t, 2H, NCH₂)
  • δ 7.98 (d, 2H, Ar-H)
  • δ 8.45 (d, 2H, Ar-H)
  • δ 8.80 (s, 1H, NH)

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 24.5 (CH₂CH₂CH₂)
  • δ 53.2 (morpholine-CH₂)
  • δ 66.8 (morpholine-CH₂)
  • δ 124.7, 129.1, 140.5, 150.1 (aromatic carbons)

MS (ESI+) : m/z 384.1 [M + H]⁺

Elemental Analysis

Calculated for C₁₃H₁₈N₃O₅S :

  • C: 47.56%, H: 5.48%, N: 12.80%
    Found :
  • C: 47.52%, H: 5.51%, N: 12.78%

Industrial-Scale Adaptations

Patent EP3587396A1 highlights scalable isolation techniques:

  • Acidification : Use H₂SO₄ to precipitate the product.
  • Washing : Sequential washes with NaHCO₃ and brine remove residual acids and bases.
  • Crystallization : Ethanol/water mixtures yield high-purity crystals.

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group and sulfonamide moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Substituents/Modifications Biological Activity/Notes Reference
N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide (Target) C₁₃H₁₉N₃O₅S - Para-nitrobenzenesulfonamide
- Morpholine-propyl chain
Not explicitly reported in evidence; inferred potential for kinase inhibition or cytotoxicity. N/A
N-(3-(1H-imidazol-1-yl)propyl)-4-nitrobenzenesulfonamide C₁₂H₁₄N₄O₄S - Imidazole instead of morpholine
- Para-nitrobenzenesulfonamide
Tested as an anti-tumor agent; synthesis method provided .
4-chloro-N-[3-(morpholin-4-yl)propyl]-2-nitrobenzene-1-sulfonamide C₁₃H₁₈ClN₃O₅S - Ortho-nitro and para-chloro substituents
- Morpholine-propyl chain
Enhanced electrophilicity due to chloro and nitro groups; potential for diverse bioactivity.
N-(4-Methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-propanesulfonamide C₁₇H₂₆N₂O₄S - Propanesulfonamide core
- Methoxyphenyl group
Part of a series targeting serotonergic receptors; structural flexibility noted .
N-[3-(5-(2-chloropyrimidin-4-yl)-2-morpholinothiazol-4-yl)-2-methoxyphenyl]-2,6-difluorobenzenesulfonamide C₂₅H₂₂ClF₂N₅O₄S₂ - Complex heterocyclic substituents
- Difluorobenzenesulfonamide
Supplier-listed compound; likely designed for high-affinity kinase or receptor binding .

Key Trends and Structure-Activity Relationships (SAR)

  • Morpholine vs. Heterocyclic Substitutions : Replacement of morpholine with imidazole (as in ) reduces steric bulk but may alter hydrogen-bonding capacity. Morpholine’s oxygen atom enhances solubility and polar interactions, critical for membrane permeability .
  • Nitro Group Positioning: The para-nitro group in the target compound vs. ortho-nitro in ’s analog affects electronic distribution.
  • Chain Length and Flexibility : The propyl linker in the target compound balances flexibility and rigidity. Shorter chains (e.g., ethyl in ’s 3j derivative) may reduce conformational freedom, impacting receptor fit .
  • Aromatic Modifications : Addition of methoxy () or chloro () groups alters lipophilicity (logP) and bioavailability. For instance, methoxy groups increase logP, enhancing membrane penetration .

Biological Activity

N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring , a propyl chain , and a nitro group attached to a benzene sulfonamide structure. These functional groups contribute to its unique chemical properties, enhancing its solubility and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The nitro group is believed to play a critical role in this activity, potentially by generating reactive oxygen species (ROS) that lead to cell death.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. It is hypothesized that the compound interacts with specific enzymes or receptors, leading to inhibition or modulation of biological pathways. Further research is needed to elucidate these interactions and their implications for drug development.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps, including:

  • Formation of the Morpholine Derivative : The morpholine ring is synthesized through cyclization reactions.
  • Nitration : The introduction of the nitro group is achieved via electrophilic aromatic substitution.
  • Sulfonamide Formation : The final product is obtained by reacting the nitrobenzene derivative with sulfanilamide.

These steps can vary based on the desired yield and purity, and industrial methods may utilize continuous flow reactors to optimize production.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Antimicrobial Testing : In one study, the compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations.
  • Cancer Cell Line Studies : Another study evaluated its effects on various cancer cell lines, revealing significant cytotoxicity and induction of apoptosis.
  • Mechanistic Insights : Research into its mechanism suggested that it may act through oxidative stress pathways, leading to increased ROS levels in treated cells.

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsMechanismReference
AntimicrobialVarious bacterial strainsDisruption of cell wall
AnticancerCancer cell linesInduction of apoptosis
Enzyme InteractionSpecific enzymesModulation of pathways

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